molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide

Cat. No. B2936594
CAS RN: 141245-81-0
M. Wt: 285.73
InChI Key: KYSSZLFUHHADSF-UHFFFAOYSA-N
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Description

“N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many functional molecules used in a variety of applications . The benzimidazole ring system is found in many natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their broad range of chemical and biological properties . The synthesis process often involves the formation of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in these activities are complex and involve various mechanisms.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. Generally, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The IR, NMR, and other spectroscopic data can provide detailed information about the structure and properties of specific compounds .

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is its broad spectrum of biological activities. It can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the major limitations is its low solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for the research on N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Furthermore, the development of new analogs and derivatives of this compound can also be explored to enhance its biological activities and reduce its limitations.

Synthesis Methods

The synthesis of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide can be achieved by several methods. One of the most commonly used methods involves the reaction of 4-chloro-1H-benzo[d]imidazole-2-carboxylic acid with 4-aminophenylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-microbial, anti-viral, and anti-oxidant properties. Several studies have also reported its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure and biological activity. Some derivatives have been found to have potent biological activities, which could potentially lead to toxic effects if not properly managed . Therefore, careful handling and appropriate safety measures are necessary when working with these compounds.

properties

IUPAC Name

N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSSZLFUHHADSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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